Molecular Weight Differentiation
The target compound possesses a molecular weight of 193.29 g/mol, which represents a +42 Da increase relative to both 4-propoxyaniline (151.21 g/mol) and 3-isopropoxyaniline (151.21 g/mol) . This 28% increase in molecular mass—attributable to the presence of both the 3-isopropyl and 4-propoxy substituents—places the compound in a distinct physicochemical space that exceeds typical fragment library thresholds (MW ≤150 Da) and more closely aligns with lead-like molecular weight ranges [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 193.29 g/mol |
| Comparator Or Baseline | 4-Propoxyaniline: 151.21 g/mol; 3-Isopropoxyaniline: 151.21 g/mol |
| Quantified Difference | +42.08 g/mol (+28% increase) |
| Conditions | Calculated based on molecular formula C12H19NO for target; C9H13NO for comparators |
Why This Matters
The higher molecular weight distinguishes this compound from mono-substituted fragments, making it more suitable for lead-like compound libraries where increased molecular complexity correlates with higher target binding probability.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
